4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution on the Pyrazole Ring: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of a β-dicarbonyl compound with a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, the compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific biological target. Generally, it may exert its effects through:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(difluoromethyl)pyrimidine
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)quinazoline
Uniqueness
The uniqueness of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole and piperazine rings contribute to its potential biological activity. This combination of properties makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H23F3N6 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H23F3N6/c1-4-24-6-8-25(9-7-24)16-21-14(10-15(22-16)17(18,19)20)13-11-26(5-2)23-12(13)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
MCKBWJZGGDXUHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3C)CC |
Origin of Product |
United States |
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